9-[4-(difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide is a complex organic compound with a molecular formula of C26H24F2N4O3 . This compound is notable for its unique structure, which includes a pyrazoloquinazoline core, a difluoromethoxyphenyl group, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinazoline core.
Introduction of the Difluoromethoxyphenyl Group: This step involves the substitution reaction where the difluoromethoxyphenyl group is introduced to the core structure.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide include:
2-(4-(Difluoromethoxy)phenyl)acetic acid: This compound shares the difluoromethoxyphenyl group but has a different core structure.
VEGFR-2 Inhibitors: These compounds share similar biological activities and are used in cancer research.
The uniqueness of 9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24F2N4O3 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
9-[4-(difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C26H24F2N4O3/c1-26(2)12-19-21(20(33)13-26)22(15-8-10-17(11-9-15)35-25(27)28)32-23(31-19)18(14-29-32)24(34)30-16-6-4-3-5-7-16/h3-11,14,22,25,31H,12-13H2,1-2H3,(H,30,34) |
InChI Key |
HEYJMGSGTJOZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=C(C=C5)OC(F)F)C(=O)C1)C |
Origin of Product |
United States |
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